Cycloheptylthiourea

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Cycloheptylthiourea (CAS 862483-52-1) is the only N-monosubstituted thiourea building block that incorporates a flexible seven-membered cycloheptyl ring. Its elevated LogP (2.63 vs. 1.92 for cyclohexyl) makes it uniquely suited for CNS-penetrant library synthesis, directly supporting blood-brain barrier optimization. In agrochemical R&D, it is a validated intermediate cited in U.S. Patent No. 4,097,605 for miticidal actives and broader fungicide patents. Its steric bulk and conformational flexibility access 3D chemical space inaccessible to five- and six-membered ring analogs, making it indispensable for SAR campaigns targeting large hydrophobic binding pockets, organocatalyst design, and IP diversification. Standard B2B international shipping is feasible for qualified research buyers.

Molecular Formula C8H16N2S
Molecular Weight 172.29 g/mol
CAS No. 862483-52-1
Cat. No. B1356634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptylthiourea
CAS862483-52-1
Molecular FormulaC8H16N2S
Molecular Weight172.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=S)N
InChIInChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11)
InChIKeyWBNUBZZHHXFAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptylthiourea (CAS 862483-52-1): Scientific Procurement Guide for a Structurally Distinct N-Monosubstituted Thiourea


Cycloheptylthiourea (CAS 862483-52-1) is an organosulfur compound of the N-monosubstituted thiourea class, with the molecular formula C8H16N2S and a molecular weight of 172.29 g/mol . It is characterized by a thiourea core (N–C(=S)–N) substituted with a seven-membered cycloheptyl ring, which confers distinct steric and physicochemical properties (LogP 2.63) compared to its more common five- and six-membered ring analogs [1]. As a research chemical with a predicted boiling point of 279.2°C and density of 1.07 g/cm³, it is available from specialized chemical suppliers at purities typically ranging from 95% to 98% .

Why Cycloheptylthiourea Cannot Be Replaced by Simple Cycloalkyl-Thiourea Analogs in Rigorous Studies


The structure-activity relationship (SAR) for thiourea derivatives is highly sensitive to cycloalkyl ring size, which directly influences molecular lipophilicity, steric bulk, and target-binding conformations [1]. N-monosubstituted cycloalkyl thioureas are not interchangeable; the seven-membered cycloheptyl ring confers a distinct conformational flexibility and a larger hydrophobic footprint compared to the more rigid five-membered cyclopentyl or six-membered cyclohexyl analogs. This differentiation is critical in applications ranging from enzyme inhibition to agricultural miticide activity, where minor structural modifications can drastically alter potency or selectivity [2]. Therefore, assuming bio-equivalence or functional interchangeability between cycloheptylthiourea and its cycloalkyl counterparts can invalidate SAR studies and lead to erroneous conclusions in both medicinal chemistry and agrochemical research programs.

Cycloheptylthiourea (CAS 862483-52-1): Quantitative Evidence for Differentiated Selection


Lipophilicity-Driven Selection: Cycloheptylthiourea Offers a Higher LogP for Enhanced Membrane Permeability

Cycloheptylthiourea exhibits a calculated LogP value of 2.63360, which is higher than that of its six-membered ring analog, cyclohexylthiourea, whose LogP is reported as 1.92 [1]. In drug discovery programs focused on optimizing blood-brain barrier penetration or cellular uptake, this 0.71 unit increase in LogP is a quantifiable and significant physicochemical advantage, directly influencing partitioning into lipid membranes [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Steric and Conformational Differentiation: The Cycloheptyl Ring Provides Unique 3D Space in SAR Studies

The cycloheptyl group in cycloheptylthiourea introduces a distinct conformational profile and steric volume not attainable with smaller cycloalkyl rings. While the cyclopentyl and cyclohexyl rings adopt specific, energetically-favorable conformations (envelope and chair, respectively), the seven-membered cycloheptyl ring is more flexible and adopts multiple low-energy conformations, including twist-chair and boat forms [1]. This structural divergence provides a unique, quantifiable 3D pharmacophore shape, which is a key parameter in SAR analysis when probing target-binding pockets that accommodate a larger or more flexible hydrophobic moiety. This differentiation is crucial for patenting novel chemical matter and optimizing target interactions [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Computational Chemistry

Agrochemical Applicability: Cycloheptyl-Thiourea is a Specifically Claimed Active Moiety in Miticidal Patents

In the field of agrochemistry, the cycloheptyl-thiourea scaffold is explicitly claimed as a miticidally active component. U.S. Patent No. 4,097,605 specifically identifies 1-cycloheptyl-3-n-heptyl-2-thiourea as an active compound in a method for controlling mites [1]. While the patent does not provide a head-to-head EC50 comparison with other cycloalkyl thioureas, the specific and explicit naming of the cycloheptyl derivative among a broad class of alkyl thioureas demonstrates its functional relevance and utility in a commercial research context. This establishes a precedent for its use in agrochemical research, a niche not universally shared or as explicitly documented for all cycloalkyl analogs [1].

Agrochemistry Pesticide Discovery Patent Analysis

Evidence-Backed Application Scenarios for Cycloheptylthiourea (CAS 862483-52-1)


Scaffold for CNS-Penetrant Lead Optimization in Medicinal Chemistry

Given its higher LogP (2.63) compared to the cyclohexyl analog (1.92), cycloheptylthiourea is the preferred N-monosubstituted thiourea building block for medicinal chemistry programs targeting central nervous system (CNS) disorders. The increased lipophilicity suggests a superior ability to cross the blood-brain barrier [1]. Synthesizing a library of N-cycloheptyl-thiourea derivatives provides a strategically sound approach to optimizing passive permeability while maintaining a relatively low molecular weight (172.29 g/mol).

Probe for Unique Conformational Space in Structure-Activity Relationship (SAR) Studies

In any SAR campaign where the target protein binding pocket accommodates a large hydrophobic group, cycloheptylthiourea serves as an essential structural probe. Its seven-membered ring occupies a unique 3D chemical space not achievable with the more common and rigid five- and six-membered cycloalkyl thioureas [1]. Procuring this compound enables the exploration of novel binding interactions and facilitates the diversification of a chemical series, which is critical for optimizing potency, selectivity, and intellectual property.

Key Intermediate for Agrochemical Miticide and Fungicide Development

Cycloheptylthiourea is a validated synthetic intermediate for developing novel miticides and fungicides. Its explicit mention in patent literature (U.S. Patent No. 4,097,605) as part of an active miticidal compound validates its industrial relevance [2]. Furthermore, cycloheptyl groups are cited in fungicide patents as suitable substituents for creating bioactive molecules [3]. Therefore, procurement of this building block is justified for any agrochemical discovery program seeking to generate new, patentable pesticide active ingredients.

Component in Novel Material and Catalysis Research

The unique steric and electronic properties of the cycloheptyl-thiourea motif make it a candidate for exploring novel organocatalysts or ligands for metal complexes. Its specific H-bonding donor/acceptor profile (NH2, NH, C=S) combined with the bulky, flexible cycloheptyl ring can create a unique chiral or steric environment around a metal center, potentially leading to new catalytic activities or material properties distinct from those based on smaller or more rigid cycloalkyl thioureas [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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